N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of carboxamides, which are widely studied for their biological and chemical properties. The presence of multiple functional groups, including a hydroxyl group, a carboxamide group, and a thieno[3,2-b]pyridine ring, makes it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various targets, including enzymes, receptors, and other proteins, to exert their effects .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce various cellular responses, such as the activation or inhibition of signal transduction pathways, modulation of cellular metabolism, or alteration of gene expression .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves the following steps:
Formation of the Thieno[3,2-b]pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thieno[3,2-b]pyridine intermediate with 2,4-dimethylphenylamine under suitable conditions, often using coupling reagents like EDCI or HATU.
Hydroxylation: The hydroxyl group at the 7th position can be introduced through selective oxidation reactions using reagents like mCPBA or similar oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: mCPBA, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), and Friedel-Crafts reagents (AlCl3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro, halogen, or alkyl groups on the aromatic ring.
Scientific Research Applications
N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Known for its use in anesthetics and similar structural features.
2,6-Pyridinedicarboxamide: Utilized as a ligand in coordination chemistry and has comparable functional groups.
Uniqueness: N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide stands out due to its unique combination of functional groups and the presence of the thieno[3,2-b]pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-9-4-5-11(10(2)8-9)18-16(21)13-14(20)15-12(6-7-23-15)19(3)17(13)22/h4-8,20H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUYZKLIMMHVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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